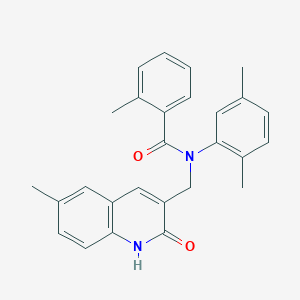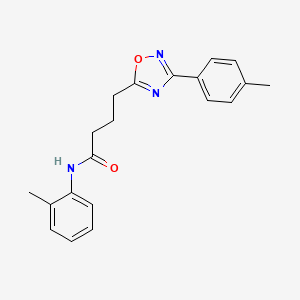
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-phenylacetamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic effects. This molecule has gained significant attention due to its ability to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. The purpose of
Mécanisme D'action
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-phenylacetamide 11-7082 inhibits the activity of the NF-κB pathway by targeting the inhibitor of κB kinase (IKK) complex. This complex is responsible for phosphorylating the inhibitor of κB (IκB), which leads to its degradation and the subsequent activation of NF-κB. This compound 11-7082 inhibits the phosphorylation of IKK, thus preventing the activation of NF-κB and the downstream inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and the production of reactive oxygen species (ROS). This compound 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-phenylacetamide 11-7082 has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and modify. It has also been extensively studied, and its mechanism of action is well understood. However, this compound 11-7082 has some limitations. It has been shown to have off-target effects, which may limit its therapeutic potential. Additionally, it has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
For the study of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-phenylacetamide 11-7082 include the development of more potent and selective inhibitors, investigation of its therapeutic potential in other diseases, and the use of combination therapies.
Méthodes De Synthèse
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-phenylacetamide 11-7082 is synthesized through a multi-step process involving the reaction of 4-nitrophenol with tert-butylamine to form 4-nitrophenyl tert-butyl carbamate. This intermediate is then reacted with potassium thiocyanate to form 4-nitrophenyl thiocarbamate, which is subsequently reacted with phenylacetic acid to form this compound 11-7082.
Applications De Recherche Scientifique
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-phenylacetamide 11-7082 has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the NF-κB pathway, which is a critical regulator of inflammation and immune responses. This compound 11-7082 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-18(2,3)20-25(22,23)16-11-9-15(10-12-16)24-13-17(21)19-14-7-5-4-6-8-14/h4-12,20H,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURZIFYJIBLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

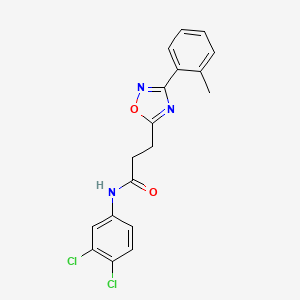
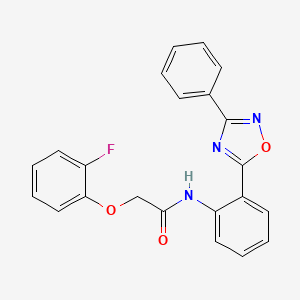
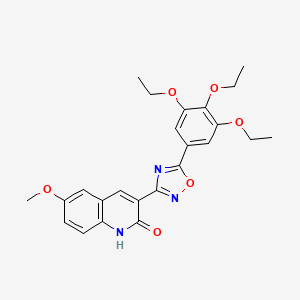
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7700342.png)
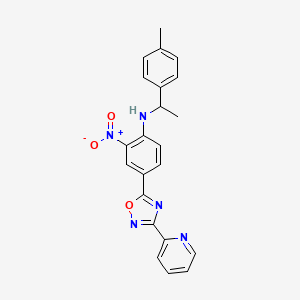




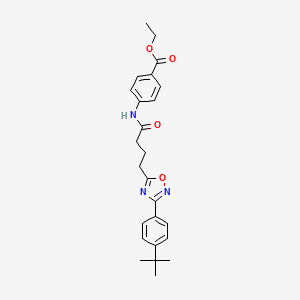
![(Z)-N'-(2-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700410.png)
